Kinase Selectivity of SB 525334 vs. SB-505124: Defined Inactivity Against ALK2/3/6 with >10,000 nM IC50 Values
SB 525334 demonstrates a clear selectivity advantage over SB-505124 and SB-431542 by being completely inactive against the off-target receptors ALK2, ALK3, and ALK6 at concentrations up to 10 μM [1]. While SB-505124 shows 3- to 5-fold greater potency than SB-431542 and inhibits ALK4 and ALK7, its activity against ALK2 is reported to be negligible, but the exact IC50 is less well-defined in primary literature [2]. SB 525334's inactivity against ALK2/3/6 (IC50 > 10,000 nM) ensures that observed biological effects can be more confidently attributed to the selective inhibition of ALK5 and, to a lesser extent, ALK4 [1]. This specificity is critical for studies where confounding effects from BMP signaling (mediated by ALK2/3/6) must be minimized.
| Evidence Dimension | Kinase Selectivity (Inhibition of ALK2, ALK3, ALK6) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM for ALK2, ALK3, ALK6 |
| Comparator Or Baseline | SB-505124: No activity on ALK2 up to 10 μM (less well-defined); SB-431542: Inhibits ALK4, 5, 7 but not ALK1, 2, 3, 6 |
| Quantified Difference | SB 525334 shows a >10,000 nM IC50 for ALK2/3/6, confirming complete inactivity in this concentration range. |
| Conditions | Cell-free kinase assays using purified GST-tagged kinase domains [1]. |
Why This Matters
For procurement decisions, this well-defined, high-threshold inactivity against ALK2/3/6 provides a critical control for off-target BMP pathway interference, a property not as quantitatively established for comparators like SB-505124.
- [1] Grygielko ET, Martin WM, Tweed C, Thornton P, Harling J, Brooks DP, Laping NJ. Inhibition of gene markers of fibrosis with a novel inhibitor of transforming growth factor-beta type I receptor kinase in puromycin-induced nephritis. J Pharmacol Exp Ther. 2005 Jun;313(3):943-51. PMID: 15769863. View Source
- [2] Ahmadi A, Najafi M, Farhood B, Mortezaee K. Transforming growth factor-β signaling: Tumorigenesis and targeting for cancer therapy. J Cell Physiol. 2019;234(8):12173-12187. (Table 1). View Source
